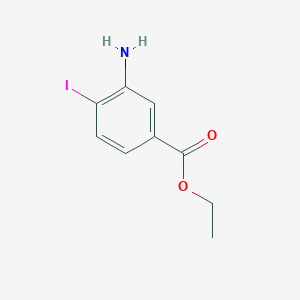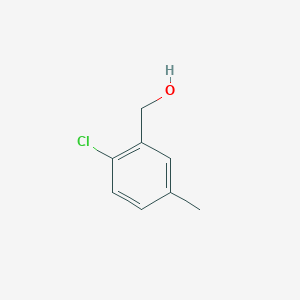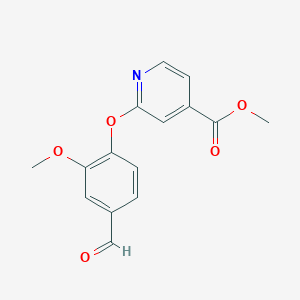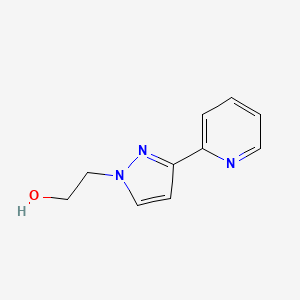
2-(5-Nitroquinolin-8-yloxy)acetic acid
Descripción general
Descripción
“2-(5-Nitroquinolin-8-yloxy)acetic acid” is a synthetic organic acid . It is also known as QuinOAc, Quinolin-8-ol-5-yloxyacetic acid, or 2-(8-Quinolyloxy)acetic acid. It belongs to the class of heterocyclic organic compounds and is a derivative of quinolines.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) . The molecular weight of the compound is 248.19 . Physical And Chemical Properties Analysis
The physical form of “this compound” is not specified in the search results . The compound has a molecular weight of 248.19 .Aplicaciones Científicas De Investigación
Photophysical Properties and Photoreactivity
A study by Wang et al. (2022) investigates the photochemical behavior of 8-hydroxy-5-nitroquinoline in acetonitrile, highlighting its photosensitivity and the process of intramolecular excited state proton transfer. This research is pivotal for understanding the photophysical properties of nitroquinoline derivatives, which can be applied in the development of photoactive materials and sensors (Wang et al., 2022).
Antimicrobial Activity
Another area of research focuses on the synthesis of quinolin-8-yloxy acetate derivatives and their antimicrobial activities. Ahmed et al. (2006) synthesized a series of compounds showing significant inhibition of bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Ahmed et al., 2006).
Solubility and Thermodynamic Modeling
The solubility of 5-nitro-8-hydroxyquinoline in various organic solvents and its thermodynamic modeling were studied by Cong et al. (2016). Understanding the solubility and thermodynamic properties of such compounds is crucial for optimizing purification processes in pharmaceutical manufacturing (Cong et al., 2016).
Structural Aspects and Luminescent Properties
Research into the structural aspects of quinoline derivatives has led to insights into their potential use in materials science. Karmakar et al. (2007) examined the structural properties of amide-containing isoquinoline derivatives, revealing their ability to form gels and inclusion compounds, which could be exploited in the design of functional materials (Karmakar et al., 2007).
Synthesis and Spectroscopic Properties of Azo Dyes
Mirsadeghi et al. (2022) focused on synthesizing new azo dyes derived from 5-chloro-8-hydroxyquinoline, exploring their spectral properties and potential applications in dyeing and pigmentation technologies (Mirsadeghi et al., 2022).
Propiedades
IUPAC Name |
2-(5-nitroquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJMQBTJAWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)
![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)


![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)



